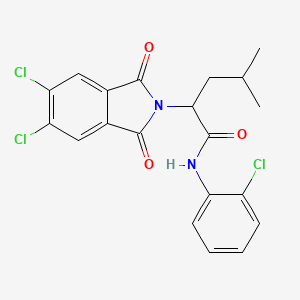
4-(2,4-dichlorophenoxy)-N-(3-iodophenyl)butanamide
描述
4-(2,4-dichlorophenoxy)-N-(3-iodophenyl)butanamide, also known as GW501516, is a synthetic drug that belongs to the class of PPARδ receptor agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases. However, due to its ability to enhance endurance and performance, it has gained popularity among athletes and bodybuilders.
作用机制
4-(2,4-dichlorophenoxy)-N-(3-iodophenyl)butanamide acts as a PPARδ receptor agonist, which regulates the expression of genes involved in energy metabolism and inflammation. Activation of PPARδ by this compound leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It increases endurance and performance by enhancing the utilization of fatty acids as an energy source, sparing muscle glycogen, and improving oxygen uptake. This compound has also been shown to increase HDL (high-density lipoprotein) cholesterol levels and decrease LDL (low-density lipoprotein) cholesterol levels, resulting in improved lipid profile. Furthermore, this compound has been found to have a protective effect on the liver by reducing inflammation and oxidative stress.
实验室实验的优点和局限性
4-(2,4-dichlorophenoxy)-N-(3-iodophenyl)butanamide has several advantages for lab experiments. It is stable and has a long half-life, making it easy to administer and study. Additionally, it has a well-defined mechanism of action, making it a useful tool for studying energy metabolism and inflammation. However, this compound has a limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of 4-(2,4-dichlorophenoxy)-N-(3-iodophenyl)butanamide. One potential application is in the treatment of metabolic and cardiovascular diseases. Further studies are needed to determine the safety and efficacy of this compound in humans. Additionally, this compound has potential applications in sports medicine and rehabilitation. Further studies are needed to determine the optimal dosing and duration of treatment for these applications. Finally, this compound has potential applications in anti-aging research. Further studies are needed to determine its effects on aging-related diseases and lifespan extension.
Conclusion:
In conclusion, this compound is a synthetic drug that has potential therapeutic applications in metabolic and cardiovascular diseases. It acts as a PPARδ receptor agonist and has been found to have several biochemical and physiological effects. Despite its potential benefits, further studies are needed to determine its safety and efficacy in humans. Additionally, this compound has potential applications in sports medicine, rehabilitation, and anti-aging research.
科学研究应用
4-(2,4-dichlorophenoxy)-N-(3-iodophenyl)butanamide has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases such as obesity, diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, increase glucose uptake, and reduce inflammation in animal models. Furthermore, this compound has been found to have a protective effect on the heart by reducing oxidative stress and improving cardiac function.
属性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(3-iodophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2INO2/c17-11-6-7-15(14(18)9-11)22-8-2-5-16(21)20-13-4-1-3-12(19)10-13/h1,3-4,6-7,9-10H,2,5,8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPFTJMRQOSVOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



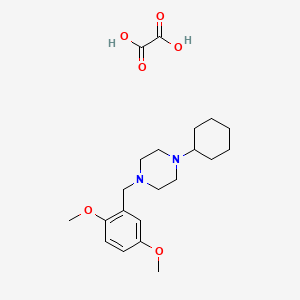

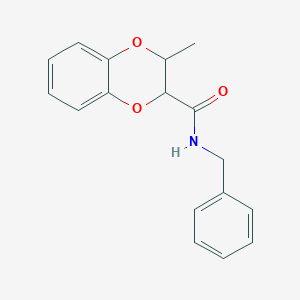
![1-(2,3-dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3942243.png)
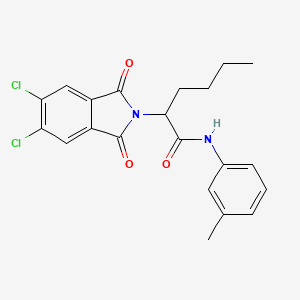
![2-[2-(2-chlorophenyl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B3942258.png)
![4-{[4-(3,4-dimethoxybenzyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B3942264.png)

![4,6-dimethyl-N-[3-(pyridin-3-yloxy)propyl]pyrimidin-2-amine](/img/structure/B3942281.png)
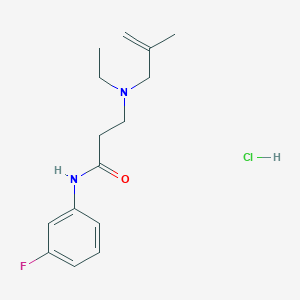

![1-(4-methylphenyl)ethanone O-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B3942306.png)
